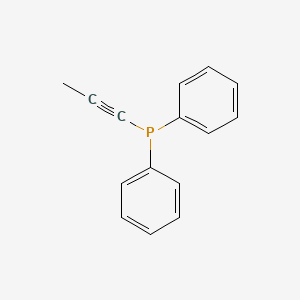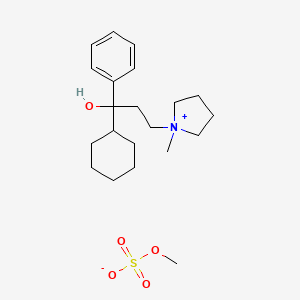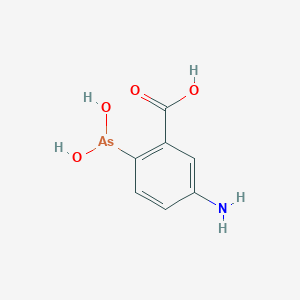
5-Amino-2-(dihydroxyarsanyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(dihydroxyarsanyl)benzoic acid is an organoarsenic compound that features both amino and dihydroxyarsanyl functional groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(dihydroxyarsanyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-aminobenzoic acid to form 5-amino-2-nitrobenzoic acid, followed by reduction to yield the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards for purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(dihydroxyarsanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyarsanyl group can be oxidized to form arsenic acids.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as arsenic acids and substituted benzoic acids, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
5-Amino-2-(dihydroxyarsanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organoarsenic compounds.
Biology: The compound’s unique properties make it a candidate for studying arsenic’s biological effects and potential therapeutic uses.
Medicine: Research is ongoing into its potential as an anti-cancer agent due to arsenic’s known cytotoxic properties.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism by which 5-Amino-2-(dihydroxyarsanyl)benzoic acid exerts its effects involves the interaction of its functional groups with biological molecules. The dihydroxyarsanyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making it a potential therapeutic agent for diseases involving rapid cell proliferation, such as cancer.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-nitrobenzoic acid: An intermediate in the synthesis of 5-Amino-2-(dihydroxyarsanyl)benzoic acid.
2-Amino-5-chlorobenzoic acid: A structurally similar compound with different substituents.
5-Aminosalicylic acid: Known for its anti-inflammatory properties and used in treating inflammatory bowel disease.
Uniqueness
This compound is unique due to the presence of the dihydroxyarsanyl group, which imparts distinct chemical reactivity and potential biological activity not found in its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
5424-99-7 |
|---|---|
Fórmula molecular |
C7H8AsNO4 |
Peso molecular |
245.06 g/mol |
Nombre IUPAC |
5-amino-2-dihydroxyarsanylbenzoic acid |
InChI |
InChI=1S/C7H8AsNO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,9H2,(H,10,11) |
Clave InChI |
HLGPZZRKNRUJOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)C(=O)O)[As](O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


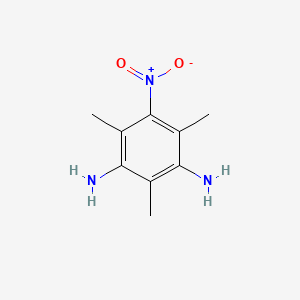




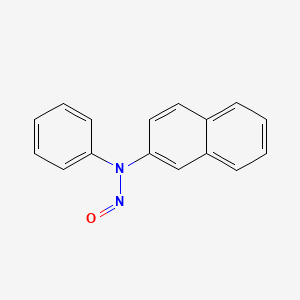
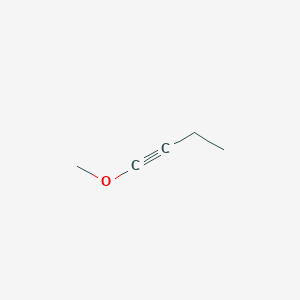
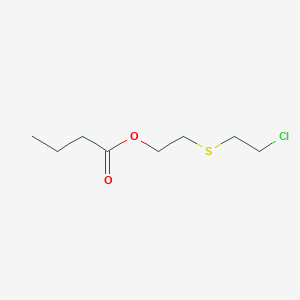

![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)
